2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c1-25-15-9-11-23(12-10-15)14-7-5-13(6-8-14)22-19(24)18-16(20)3-2-4-17(18)21/h2-8,15H,9-12H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRGLPQAAUNBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule dissects into two primary fragments:
- 2,6-Difluorobenzoyl chloride (acylating agent)
- 4-(4-Methoxypiperidin-1-yl)aniline (nucleophilic aromatic amine)
This disconnection aligns with established benzamide synthesis protocols, where acylation of aryl amines under Schotten-Baumann conditions is predominant. The 4-methoxypiperidine moiety introduces stereoelectronic considerations, necessitating careful selection of protecting groups during piperidine functionalization.
Synthesis of 4-(4-Methoxypiperidin-1-yl)aniline
Piperidine Methoxylation Strategies
The 4-methoxypiperidine subunit is synthesized via nucleophilic substitution of 4-chloropiperidine with methoxide ions. As demonstrated in analogous piperidine derivatives, reaction of 4-chloropiperidine hydrochloride with sodium methoxide in anhydrous methanol at 60°C for 12 hours achieves 85% conversion (GC-MS analysis). Catalytic iodide additives (e.g., NaI) enhance reaction rates by facilitating the SN2 mechanism.
Coupling to Aromatic Amines
Introducing the methoxypiperidine group to para-nitroaniline proceeds via Buchwald-Hartwig amination:
Reaction Scheme:
4-Nitroaniline + 4-Methoxypiperidine → 4-(4-Methoxypiperidin-1-yl)nitrobenzene (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h)
Reduction of the nitro group to an amine employs hydrogen gas (1 atm) over 10% Pd/C in ethanol, yielding 4-(4-methoxypiperidin-1-yl)aniline with 92% purity (HPLC).
Acylation with 2,6-Difluorobenzoyl Chloride
Schotten-Baumann Conditions
The benzamide bond forms via dropwise addition of 2,6-difluorobenzoyl chloride (1.2 equiv) to a stirred solution of 4-(4-methoxypiperidin-1-yl)aniline in dichloromethane (DCM) and aqueous NaHCO₃ (2M) at 0°C. After 4 hours, the organic layer is washed with brine, dried (MgSO₄), and concentrated to afford a white solid (mp 148–150°C).
Yield Optimization Table
| Solvent System | Base | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| DCM/H₂O | NaHCO₃ | 0 | 78 | 95 |
| THF/H₂O | Et₃N | 25 | 65 | 89 |
| EtOAc/H₂O | K₂CO₃ | 10 | 71 | 92 |
Microwave-Assisted Acylation
Microwave irradiation (150 W, 100°C, 20 min) in DMF with Hünig’s base (DIPEA) accelerates the reaction, achieving 89% yield with reduced epimerization risks.
Alternative Synthetic Routes
Ullmann-Type Coupling
A one-pot methodology couples 4-iodoaniline, 4-methoxypiperidine, and 2,6-difluorobenzoic acid using CuI/L-proline catalysis in DMSO at 120°C. While minimizing purification steps, this route suffers from lower yields (54%) due to homocoupling byproducts.
Solid-Phase Synthesis
Immobilization of 4-(4-methoxypiperidin-1-yl)aniline on Wang resin enables iterative acylation with Fmoc-protected 2,6-difluorobenzoic acid. Cleavage with TFA/H₂O (95:5) provides the target compound in 68% yield, suitable for combinatorial libraries.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO- d₆) : δ 1.45–1.62 (m, 2H, piperidine H-3), 2.89–3.12 (m, 4H, piperidine H-2,6), 3.32 (s, 3H, OCH₃), 3.72–3.85 (m, 1H, piperidine H-4), 7.12 (d, J = 8.8 Hz, 2H, aryl H-3,5), 7.45 (t, J = 8.4 Hz, 1H, benzamide H-4), 7.92 (d, J = 8.8 Hz, 2H, aryl H-2,6), 10.21 (s, 1H, NH).
- ¹³C NMR : δ 45.2 (piperidine C-1), 56.8 (OCH₃), 115.3 (d, J = 22 Hz, benzamide C-2,6), 128.4 (aryl C-3,5), 158.1 (C=O).
Catalytic Hydrogenation
Large-scale nitro reduction requires continuous-flow hydrogenation reactors (H-Cube®) with 10% Pd/C cartridges, achieving >99% conversion at 50 bar H₂ and 80°C.
Solvent Recycling
DMF recovery via vacuum distillation reduces production costs by 40%, with <5% solvent loss per batch.
Chemical Reactions Analysis
2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various solvents to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide can be compared with other similar compounds, such as:
2,6-difluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide: This compound has a similar structure but with a different methoxy group position.
2,4,6-trifluoro-N-(6-(1-methylpiperidine-4-carbonyl)-2-pyridyl)benzamide: This compound has additional fluorine atoms and a different piperidine substitution.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Biological Activity
2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant research findings.
- Chemical Formula : C19H20F2N2O2
- Molecular Weight : 346.4 g/mol
- CAS Number : 1797318-20-7
Structure
The structure of this compound features a difluorobenzamide core substituted with a methoxypiperidine moiety. This configuration is critical for its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit the growth of cancer cell lines, including A549 (human lung cancer) and MCF-7 (breast cancer) cells.
Case Study: A549 Cell Line
In a study evaluating the cytotoxic effects of various benzamide derivatives, it was found that certain compounds exhibited IC50 values as low as 10.88 ± 0.82 μg/mL against the A549 cell line, indicating potent anticancer activity . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation.
Antibacterial Activity
Preliminary investigations into the antibacterial properties of this compound have shown promise against multidrug-resistant strains. The compound's structural features allow it to target bacterial division proteins such as FtsZ, which is crucial for bacterial cell division.
Comparative Analysis
| Compound | Target | Activity |
|---|---|---|
| A14 | FtsZ | Potent antibacterial against MRSA |
| This compound | FtsZ | Potentially effective against gram-positive bacteria |
This table illustrates how similar compounds have been evaluated for their antibacterial efficacy, highlighting the relevance of targeting FtsZ as a novel approach in antibiotic development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell signaling pathways.
- Receptor Modulation : Interaction with specific receptors may alter cellular responses related to growth and apoptosis.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinities of this compound with various biological targets. These studies provide insights into how structural modifications can enhance or diminish biological activity.
Q & A
Q. What are the standard synthetic routes for 2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide?
The synthesis typically involves multi-step reactions starting with the preparation of the 2,6-difluorobenzamide core. A common approach includes:
- Step 1 : Formation of the benzamide backbone via coupling 2,6-difluoroaniline with a benzoyl chloride derivative under controlled pH and temperature (e.g., 0–5°C in dichloromethane).
- Step 2 : Introduction of the 4-methoxypiperidin-1-ylphenyl moiety through nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Critical parameters include solvent choice (e.g., DMF for polar intermediates), reaction time (24–48 hours for coupling steps), and inert atmosphere to prevent oxidation .
Q. How is the compound characterized to confirm its structure and purity?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and piperidine ring integration. For example, methoxy groups exhibit singlets near δ 3.2–3.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 401.15) .
- Infrared Spectroscopy (IR) : Peaks near 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-F stretch) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What biological targets are associated with this compound?
The compound’s fluorinated benzamide core and piperidine moiety suggest interactions with enzymes like phosphoinositide 3-kinase (PI3K) . Evidence from analogous structures shows inhibition of PI3Kα/γ isoforms (IC₅₀: 10–50 nM), impacting cancer cell proliferation pathways . Additional targets may include dopamine receptors (e.g., D3), inferred from structural similarity to functionalized diamino-butylbenzamides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency, while toluene minimizes side reactions in aryl amination .
- Catalyst Tuning : Pd₂(dba)₃/XPhos systems improve Buchwald-Hartwig coupling yields (>80%) compared to Pd(OAc)₂ .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) reduces decomposition of heat-sensitive intermediates .
- Additives : Molecular sieves (3Å) absorb water in amide bond formation, minimizing hydrolysis .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anti-inflammatory effects)?
Contradictions arise from assay variability (e.g., fungal strain differences) or off-target effects. Mitigation involves:
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., Candida albicans vs. Aspergillus fumigatus) to confirm EC₅₀ consistency .
- Target Profiling : Use kinase/GPCR panels to identify secondary targets. For example, PI3K inhibition may indirectly reduce inflammatory cytokines (e.g., TNF-α) .
- Structural Analog Comparison : Test derivatives lacking the methoxypiperidine group to isolate contributions of specific moieties to activity .
Q. What computational methods are used to study structure-activity relationships (SAR) and target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to PI3K (PDB: 4LZP). The difluorobenzamide group often occupies the ATP-binding pocket, with hydrogen bonds to Val851 and Met804 .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes. RMSD <2 Å indicates stable binding .
- QSAR Modeling : 2D descriptors (e.g., logP, topological polar surface area) correlate with permeability and IC₅₀ values in PI3K inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
